Cobicistat-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

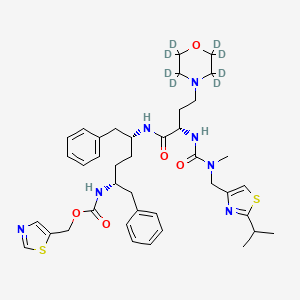

Cobicistat-d8 est une forme deutérée de cobicistat, un amplificateur pharmacocinétique utilisé en association avec d'autres agents antirétroviraux pour le traitement de l'infection par le VIH-1. La version deutérée, this compound, est souvent utilisée dans la recherche scientifique pour étudier la pharmacocinétique et le métabolisme du cobicistat en raison de son marquage isotopique stable .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du cobicistat-d8 implique l'incorporation d'atomes de deutérium dans la molécule de cobicistat. Ceci est généralement réalisé en utilisant des réactifs et des solvants deutérés lors du processus de synthèse chimique. La voie de synthèse suit généralement les mêmes étapes que la synthèse du cobicistat, avec des modifications pour introduire du deutérium à des positions spécifiques .

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des matières premières deutérées. Le processus est optimisé pour garantir un rendement élevé et une pureté du produit final. Les méthodes de production sont conçues pour être évolutives et rentables, rendant le this compound accessible à des fins de recherche et de développement .

Analyse Des Réactions Chimiques

Types de réactions

Le cobicistat-d8 subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures contrôlées et des solvants spécifiques .

Principaux produits formés

Les principaux produits formés à partir des réactions du this compound dépendent du type de réaction. Par exemple, les réactions d'oxydation peuvent produire des métabolites oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé. Les réactions de substitution peuvent entraîner la formation de divers dérivés avec différents groupes fonctionnels .

Applications de recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique pour diverses applications, notamment :

Chimie : Utilisé comme étalon de référence en chimie analytique pour étudier la pharmacocinétique et le métabolisme du cobicistat.

Biologie : Employé dans des études biologiques pour comprendre l'interaction du cobicistat avec les systèmes biologiques.

Médecine : Utilisé dans la recherche clinique pour enquêter sur l'efficacité et l'innocuité des formulations médicamenteuses contenant du cobicistat.

Industrie : Utilisé dans l'industrie pharmaceutique pour le développement et le contrôle de la qualité des médicaments antirétroviraux

Mécanisme d'action

Le this compound, comme le cobicistat, agit comme un inhibiteur basé sur le mécanisme des isoformes du cytochrome P450 3A (CYP3A). En inhibant le métabolisme médié par le CYP3A, le this compound augmente l'exposition systémique des agents co-administrés qui sont métabolisés par les enzymes CYP3A. Ceci améliore le profil pharmacocinétique de ces agents, permettant d'obtenir de meilleurs résultats thérapeutiques .

Applications De Recherche Scientifique

Cobicistat-d8 is widely used in scientific research for various applications, including:

Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of cobicistat.

Biology: Employed in biological studies to understand the interaction of cobicistat with biological systems.

Medicine: Used in clinical research to investigate the efficacy and safety of cobicistat-containing drug formulations.

Industry: Utilized in the pharmaceutical industry for the development and quality control of antiretroviral drugs

Mécanisme D'action

Cobicistat-d8, like cobicistat, acts as a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. By inhibiting CYP3A-mediated metabolism, this compound increases the systemic exposure of coadministered agents that are metabolized by CYP3A enzymes. This enhances the pharmacokinetic profile of these agents, allowing for better therapeutic outcomes .

Comparaison Avec Des Composés Similaires

Composés similaires

Ritonavir : Un autre amplificateur pharmacocinétique utilisé en association avec des agents antirétroviraux. Contrairement au cobicistat, le ritonavir possède une activité anti-VIH intrinsèque.

Elvitegravir : Souvent co-formulé avec le cobicistat en associations à doses fixes pour le traitement de l'infection par le VIH-1.

Darunavir : Un inhibiteur de protéase qui est couramment stimulé par le cobicistat pour améliorer son profil pharmacocinétique

Unicité du cobicistat-d8

Le this compound est unique en raison de son marquage au deutérium, ce qui présente des avantages distincts dans les études pharmacocinétiques. La présence d'atomes de deutérium facilite le suivi et la quantification du composé dans les systèmes biologiques, conduisant à des données plus précises et fiables. De plus, le this compound a un potentiel inférieur d'interactions médicamenteuses hors cible par rapport au ritonavir, ce qui en fait un choix préféré pour stimuler les agents antirétroviraux .

Propriétés

IUPAC Name |

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1/i18D2,19D2,20D2,21D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIGNRJZKPOIKD-OZLZWQNVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(OC(C(N1CC[C@@H](C(=O)N[C@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)CC4=CC=CC=C4)NC(=O)N(C)CC5=CSC(=N5)C(C)C)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N7O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

784.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.